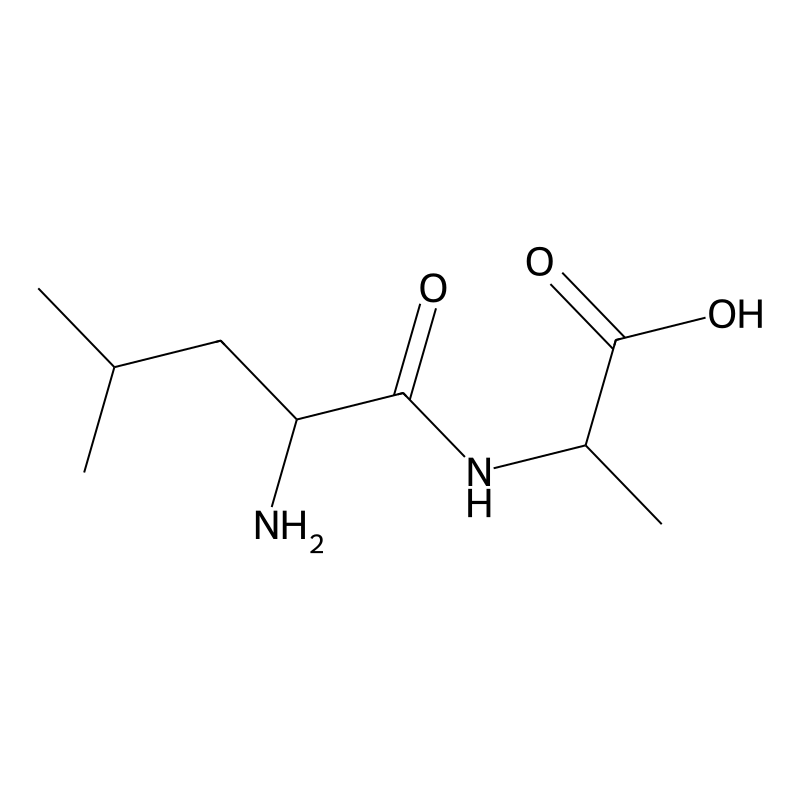Leucylalanine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Leucylalanine is a dipeptide composed of two amino acids: leucine and alanine. Specifically, it consists of the amino acid leucine linked to alanine through a peptide bond. This compound is notable for its role in biological systems and its potential applications in pharmaceuticals and nutrition. Leucylalanine is classified under the broader category of peptides, which are short chains of amino acids that play critical roles in various biological functions.
- Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes such as trypsin or chymotrypsin, resulting in the release of individual amino acids (leucine and alanine) .
- Oxidation: The amino acid residues may be oxidized under specific conditions, leading to the formation of modified peptides or derivatives .
- Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles, allowing for the synthesis of diverse peptide derivatives .
These reactions are significant for understanding the stability and reactivity of leucylalanine in biological and synthetic contexts.
Leucylalanine exhibits several biological activities that contribute to its importance in nutrition and health:
- Protein Synthesis: Leucine, a component of leucylalanine, is known to stimulate protein synthesis via the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth and metabolism .
- Antioxidant Properties: Leucylalanine has been reported to exhibit antioxidant activities, which help protect cells from oxidative stress .
- Metabolic Effects: As a dipeptide, leucylalanine may influence metabolic pathways related to energy production and muscle metabolism, making it relevant for athletes and individuals engaged in physical training .
Leucylalanine can be synthesized through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common approaches. The SPPS process involves:
- Coupling: The carboxyl group of an incoming amino acid (leucine or alanine) is activated using reagents like dicyclohexylcarbodiimide (DCC) and then coupled to the amino group of a growing peptide chain anchored to a solid resin.
- Deprotection: Protecting groups on the amino acids are removed using reagents such as trifluoroacetic acid (TFA).
- Cleavage and Purification: The completed dipeptide is cleaved from the resin and purified to obtain pure leucylalanine .
This method allows for precise control over the sequence and composition of peptides.
Leucylalanine has several applications across different fields:
- Nutritional Supplements: Due to its role in protein synthesis, leucylalanine is often included in dietary supplements aimed at enhancing muscle recovery and growth.
- Pharmaceuticals: Its biological activities make it a candidate for research into new therapeutic agents targeting metabolic disorders or muscle-wasting diseases.
- Cosmetic Industry: Leucylalanine's antioxidant properties may also find applications in skincare products aimed at reducing oxidative damage .
Research on leucylalanine has explored its interactions with various biological systems:
- Enzyme Interactions: Studies have shown that leucylalanine can influence enzyme activity related to protein metabolism, highlighting its potential role as a modulator in biochemical pathways.
- Receptor Binding: Investigations into how leucylalanine interacts with specific receptors may provide insights into its physiological effects and therapeutic potential.
Such studies are crucial for understanding how this dipeptide functions within biological systems.
Leucylalanine shares structural similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Here are some similar compounds:
| Compound Name | Composition | Unique Features |
|---|---|---|
| Leucyl-leucine | Two leucines | Higher hydrophobicity; involved in energy metabolism |
| Alanylleucine | Alanine + Leucine | Different properties due to alanine's smaller size |
| Leucylglycine | Leucine + Glycine | Varying solubility profiles; potential for different bioactivities |
Uniqueness
Leucylalanine's uniqueness lies in its specific combination of two distinct amino acids. While other compounds like leucyl-leucine or alanylleucine exist, leucylalanine's structure allows it to engage in unique biochemical interactions that can influence metabolic processes differently than its analogs .








